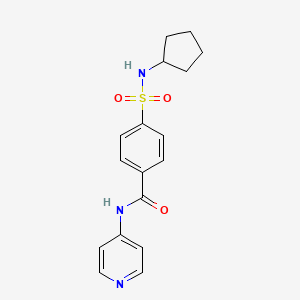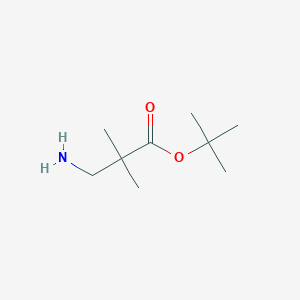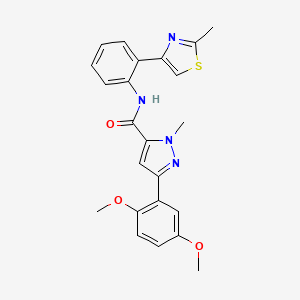
4-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide, also known as CPSB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPSB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Organic Synthesis and Catalysis
One pivotal application lies in organic synthesis, where pyridine derivatives serve as key intermediates and catalysts. For instance, the synthesis of dihydropyrindines and tetrahydroquinolines, which are cyclopentyl and cyclohexyl annealed pyridines, can be efficiently achieved through a one-pot, multi-component process. This methodology exemplifies the utility of pyridine cores in constructing complex heterocyclic compounds, crucial for pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).
Material Science and Nanotechnology
In material science, pyridine derivatives are instrumental in the design and synthesis of novel materials. Poly(phenylene-pyridyl) dendrimers, for instance, demonstrate the capacity for encapsulating metal nanoparticles, highlighting their potential in creating advanced nanomaterials for catalysis or electronic applications (Shifrina et al., 2005).
Supramolecular Chemistry
Supramolecular chemistry is another area where these compounds find significant application. The formation of tubular structures through aromatic π−π interactions between pyridine units reveals the potential of these molecules in constructing complex architectures. These structures are of interest for their potential applications in molecular recognition, sensing, and self-assembly processes (Ranganathan et al., 1998).
Fluorescent Sensors and Chemosensors
Pyridine derivatives also play a crucial role in the development of fluorescent sensors and chemosensors. The design of novel fluorescent poly(pyridine-imide) acids that act as “off–on” fluorescent switchers for acids showcases the versatility of pyridine structures in sensing applications. These materials can be employed for detecting and quantifying specific chemical species in various environments (Wang et al., 2008).
Environmental Applications
Furthermore, the environmental responsiveness of pyridine-based structures to stimuli such as pH and temperature highlights their potential in creating smart materials for applications ranging from controlled drug delivery to adaptive materials (Gong et al., 2011).
properties
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-14-9-11-18-12-10-14)13-5-7-16(8-6-13)24(22,23)20-15-3-1-2-4-15/h5-12,15,20H,1-4H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDIZXPSSSIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2611217.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2611218.png)


![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2611221.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2611222.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611224.png)


![N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


